Cas no 96980-64-2 (2-chloro-N-(3-chloro-4-fluorophenyl)acetamide)

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide structure
96980-64-2 structure
Product Name:2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
N.o CAS:96980-64-2
MF:C8H6Cl2FNO
MW:222.043743610382
MDL:MFCD00084938
CID:803497
PubChem ID:735849
Update Time:2024-10-25

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Propriedades químicas e físicas

Nomes e Identificadores

    • Acetamide,2-chloro-N-(3-chloro-4-fluorophenyl)-
    • 2,3'-DICHLORO-4-FLUOROACETANILIDE
    • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
    • 3-CHLORO-N-(CHLOROACETYL)-4-FLUOROANILINE
    • 2,3'-Dichloro-4'-fluoroacetanilide
    • F9995-0364
    • N-(2-Chloroacetyl)-3-chloro-4-fluoroaniline
    • a-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
    • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide (ACI)
    • α-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
    • MFCD00084938
    • 2-chloro-N-(3-chloro-4-fluoro-phenyl)acetamide
    • JS-025C
    • 96980-64-2
    • J-509065
    • DB-026074
    • N-(2-chloroacteyl)-3-chloro-4-fluoroaniline
    • EN300-01567
    • DTXSID00352859
    • Z56821913
    • UPCMLD0ENAT5636957:001
    • DJPAQYXQRCWKEH-UHFFFAOYSA-N
    • AKOS000266745
    • 3-chloro-n-chloroacetyl-4-fluoroaniline
    • E76742
    • SB79867
    • STK317808
    • SCHEMBL4002460
    • ALBB-002321
    • CS-0070109
    • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
    • MDL: MFCD00084938
    • Inchi: 1S/C8H6Cl2FNO/c9-4-8(13)12-5-1-2-7(11)6(10)3-5/h1-3H,4H2,(H,12,13)
    • Chave InChI: DJPAQYXQRCWKEH-UHFFFAOYSA-N
    • SMILES: O=C(CCl)NC1C=C(Cl)C(F)=CC=1

Propriedades Computadas

  • Massa Exacta: 220.98100
  • Massa monoisotópica: 220.981
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 191
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 3
  • XLogP3: none
  • Superfície polar topológica: 29.1A^2

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.5±0.1 g/cm3
  • Ponto de Fusão: 96 °C
  • Ponto de ebulição: 363.2±42.0 °C at 760 mmHg
  • Ponto de Flash: 167.7±27.9 °C
  • Índice de Refracção: 1.584
  • PSA: 29.10000
  • LogP: 2.72940
  • Solubilidade: 未确定

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Informações de segurança

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Dados aduaneiros

  • CÓDIGO SH:2924299090
  • Dados aduaneiros:

    中国海关编码:

    2924299090

    概述:

    2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 包装

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
008223-1g
2,3'-Dichloro-4-fluoroacetanilide
96980-64-2 95+%
1g
£11.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X24475-250mg
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
96980-64-2 97%
250mg
¥40.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X24475-1g
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
96980-64-2 97%
1g
¥96.0 2024-07-18
TRC
C369038-50mg
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
96980-64-2
50mg
$ 50.00 2022-04-01
TRC
C369038-100mg
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
96980-64-2
100mg
$ 65.00 2022-04-01
TRC
C369038-500mg
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
96980-64-2
500mg
$ 80.00 2022-04-01
Fluorochem
008223-5g
2,3'-Dichloro-4-fluoroacetanilide
96980-64-2 95+%
5g
£23.00 2022-03-01
Chemenu
CM114064-5g
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
96980-64-2 95%
5g
$228 2021-06-17
Chemenu
CM114064-10g
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
96980-64-2 95%
10g
$336 2021-06-17
Chemenu
CM114064-5g
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
96980-64-2 95%
5g
$*** 2023-05-29

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 20 h, rt
Referência
Synthesis and biological activity of novel barbituric and thiobarbituric acid derivatives against non-alcoholic fatty liver disease
Ma, Liang; Li, Shilin; Zheng, Hao; Chen, Jinying; Lin, Lin; et al, European Journal of Medicinal Chemistry, 2011, 46(6), 2003-2010

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 20 h, rt
Referência
Synthesis and Biological Evaluation of Novel 5-Benzylidenethiazolidine-2,4-dione Derivatives for the Treatment of Inflammatory Diseases
Ma, Liang; Xie, Caifeng; Ma, Yinghua; Liu, Juan; Xiang, Mingli; et al, Journal of Medicinal Chemistry, 2011, 54(7), 2060-2068

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C; 3 h, rt
Referência
Synthesis and biological evaluation of 3-((1-Methyl-1H-pyrrol-2-yl)methylene)indolin-2-one derivatives as potent anticancer active agents
Chen, Jie; Hu, Wei-nan; Xu, Yang; Li, Wen; Qi, Ya-yun; et al, Heterocycles, 2019, 98(8), 1031-1043

Método de produção 4

Condições de reacção
1.1 Solvents: Benzene ;  0 - 5 °C; 3 h, reflux
Referência
Synthesis and antimicrobial activity of 5-arylidene-3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-ones
Naganagowda, Gadada; Petsom, Amorn, Organic Chemistry: An Indian Journal, 2012, 8(3), 112-116

Método de produção 5

Condições de reacção
1.1 Solvents: Benzene ;  0 - 5 °C; 3 h, reflux
Referência
Synthesis and antimicrobial activity of 5-arylidene-3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-ones
Naganagowda, Gadada; Petsom, Amorn, Indian Journal of Heterocyclic Chemistry, 2011, 21(1), 81-84

Método de produção 6

Condições de reacção
Referência
Synthesis and pharmacology of some new 3,4-diaryl-5-aryloxymethyl-1,2,4-triazoles
Bansal, O. P.; Srinivas, J. S.; Sastry, C. V. Reddy, Indian Journal of Chemistry, 1992, (1992), 289-92

Método de produção 7

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 6 h, rt
Referência
Discovery of novel inhibitors of signal transducer and activator of transcription 3 (STAT3) signaling pathway by virtual screening
Zhang, Mingming; Zhu, Weiliang; Li, Yingxia, European Journal of Medicinal Chemistry, 2013, 62, 301-310

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic acid ,  Water ;  rt; 4 h, rt
Referência
Chloroquinoline-acetamide hybrids: a promising series of potential antiprotozoal agents
Inam, Afreen; Van Zyl, Robyn L.; van Vuuren, Natasha J.; Chen, Chien-Teng; Avecilla, Fernando; et al, RSC Advances, 2015, 5(60), 48368-48381

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 0.5 h, 0 °C; 13 h, 0 °C → 15 °C
Referência
A facile and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2
Wang, Gong-Bao; Wang, Lin-Fa; Li, Chao-Zhang; Sun, Jing; Zhou, Guang-Ming; et al, Research on Chemical Intermediates, 2012, 38(1), 77-89

Método de produção 10

Condições de reacção
1.1 Solvents: Toluene ;  1 h, 120 °C
Referência
An efficient approach to 6,7-disubstituted 2(1H)-quinoxalinones
Li, Xun; Hu, Qing Ping; Cui, Xue Gui; Wang, Dong Hua, Chinese Chemical Letters, 2004, 15(12), 1400-1402

Método de produção 11

Condições de reacção
1.1 Solvents: Dichloromethane ;  cooled; overnight, rt
Referência
Fluorescent probe with tumor cell proliferation inhibitory activity, and its preparation method
, China, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C; 0 °C → rt
Referência
Structure-based design, synthesis, and antifungal activity of new triazole derivatives
Sheng, Chunquan; Che, Xiaoying; Wang, Wenya; Wang, Shengzheng; Cao, Yongbing; et al, Chemical Biology & Drug Design, 2011, 78(2), 309-313

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  10 min, rt
1.2 Solvents: Dichloromethane ;  cooled; 2 h, cooled
1.3 Solvents: Water
Referência
Preparation of the 1,3-dimethyl-7-substituted quinazoline-2,4-cyclohexadione compounds and their medical application
, China, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0 °C
1.2 Solvents: Acetone ;  0 °C; 30 min, 0 °C; 13 h, 15 °C
Referência
Application of thionyl chloride and alcohols as reagents for selective deacylation
, China, , ,

Método de produção 15

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  10 min, rt
1.2 4 - 6 h, 0 - 5 °C
Referência
Synthesis, characterization and microbial studies of benzoxazole clubbed thiol derivatives
Kumbhani, Jasmin; Vaghani, Hasit; Patel, Shweta; Patel, Sarika; Chatrabhuji, Parimal, Heterocyclic Letters, 2023, 13(1), 165-176

Método de produção 16

Condições de reacção
1.1 Solvents: Acetone ;  15 min, 0 °C; 2 h, rt
Referência
Synthesis of N-Methylene Linker Containing Phthalimide Bearing-1H-1,2,3-Triazole by Click Chemistry Approach: Anticancer Activity in Human Cells
Mori, Navneet P. ; Parmar, Priti K. ; Khedkar, Vijay M. ; Khunt, Ranjan C., Polycyclic Aromatic Compounds, 2023, 43(6), 5354-5374

Método de produção 17

Condições de reacção
1.1 Catalysts: Triethylamine Solvents: Dichloromethane ;  < 10 °C; 3 h, rt
Referência
Synthesis, characterization and antioxidant activity of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides
K., Dhakhda Sureshkumar; J., Bhatt Malay; J., Bhatt Jyotindra, Research Journal of Chemistry and Environment, 2021, 25(11), 86-92

Método de produção 18

Condições de reacção
1.1 Solvents: Dimethylformamide ;  30 min, rt
Referência
New 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids: Synthesis, in vitro and in silico evaluations against cholinesterase and α-glucosidase enzymes
Mohammadi-Khanaposhtani, Maryam; Nori, Milad; Valizadeh, Yousef; Javanshir, Shahrzad; Dastyafteh, Navid; et al, Archiv der Pharmazie (Weinheim, 2022, 355(5),

Método de produção 19

Condições de reacção
1.1 Solvents: Dimethylformamide ;  30 min, rt
Referência
Synthesis, and in vitro biological evaluations of novel naphthoquinone conjugated to aryl triazole acetamide derivatives as potential anti-Alzheimer agents
Hosseini, Samanesadat; Pourmousavi, Seied Ali; Mahdavi, Mohammad; Taslimi, Parham, Journal of Molecular Structure, 2022, 1255,

Método de produção 20

Condições de reacção
1.1 Solvents: Chloroform
Referência
Hypoglycemic and hypolipidemic swords: synthesis and In-vivo biological assessment of 5-benzylidene-2,4-thiazolidinediones
Patil, Vijay; Upadhyay, Neha; Tilekar, Kalpana; Joshi, Hardik; Ramaa, C. S., Iranian Journal of Pharmaceutical Research, 2021, 20(4), 188-201

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Raw materials

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide Preparation Products

Fornecedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd